molecular formula C22H17N3O3 B2822625 methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 330998-40-8

methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate

Cat. No.: B2822625
CAS No.: 330998-40-8
M. Wt: 371.396
InChI Key: HLVCSTXSSMNJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered cyclic compound with two nitrogen atoms and three carbon atoms in the ring . It also contains a carbamoyl group (NH2CO), which is derived from carbamic acid and consists of a nitrogen atom attached to a carbonyl (C=O) group and two hydrogen atoms .


Molecular Structure Analysis

The benzodiazole ring system is planar and aromatic, capable of pi-pi stacking interactions. The carbamoyl group can participate in hydrogen bonding due to the presence of the nitrogen atom .


Chemical Reactions Analysis

Benzodiazole derivatives are known to undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds. They can react with electrophiles at the nitrogen atoms, and can undergo nucleophilic substitution reactions at the carbon atoms .


Physical and Chemical Properties Analysis

Typically, benzodiazole derivatives are crystalline solids that are soluble in common organic solvents. The exact physical and chemical properties would depend on the specific substituents attached to the benzodiazole ring .

Scientific Research Applications

Pressure as a Tool in Crystal Engineering

A study by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate, a compound with a similar structural motif, demonstrates the use of pressure in crystal engineering to induce phase transitions, highlighting the compound's unique crystalline behavior under high pressure which could have implications in the design and development of new materials with tunable properties Johnstone et al., 2010.

Mesomorphic Behaviour and Photoluminescence

Research by Han et al. (2010) on derivatives of 1,3,4-oxadiazole, including compounds structurally related to methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate, shows these compounds exhibit cholesteric and nematic mesophases and strong blue fluorescence emissions. This suggests potential applications in optoelectronic devices and as advanced materials for display technologies Han et al., 2010.

Mesophase Behavior Modification

Studies by Naoum et al. (2011, 2015) focus on the synthesis of compounds with lateral methyl substitutions, investigating their effects on mesophase behavior. These studies provide insights into the structural factors influencing liquid crystalline properties, which could inform the design of liquid crystal displays and materials for optical applications Naoum et al., 2011; Naoum et al., 2015.

Electropolymerization and Electrochemical Studies

Schneider et al. (2017) explored the electropolymerization of pyrrole derivatives to improve the properties of polymerized layers, offering insights into the potential of this compound for enhancing electrochemical devices through surface modification Schneider et al., 2017.

Hydrogen-Bonded Structures

Research by Portilla et al. (2007) on compounds with similar structural features to this compound reveals the formation of complex hydrogen-bonded sheets and chains, underscoring the role of hydrogen bonding in determining molecular conformation and packing, which is critical in drug design and supramolecular chemistry Portilla et al., 2007.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

Benzodiazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on the benzodiazole scaffold .

Properties

IUPAC Name

methyl 4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-22(27)16-8-6-15(7-9-16)21(26)23-17-12-10-14(11-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCSTXSSMNJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.